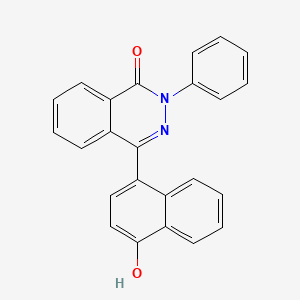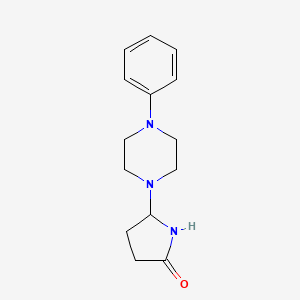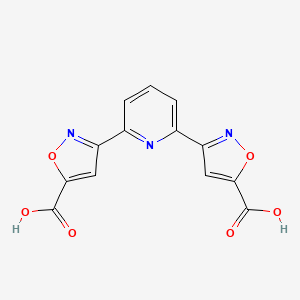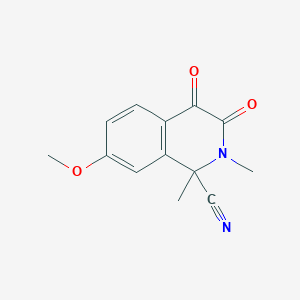
7-Methoxy-1,2-dimethyl-3,4-dioxo-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-1,2-dimethyl-3,4-dioxo-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile: is a complex organic compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This particular compound is characterized by its unique structure, which includes a methoxy group, two methyl groups, and a dioxo-tetrahydroisoquinoline core with a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-1,2-dimethyl-3,4-dioxo-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 2-amino-4-methoxybenzoic acid with acetic anhydride in the presence of a catalyst to form an intermediate compound. This intermediate is then subjected to cyclization and nitrile formation reactions under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can target the carbonitrile group, converting it into an amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions result in various substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, derivatives of this compound are investigated for their potential biological activities. Studies have shown that isoquinoline derivatives can exhibit antimicrobial, antiviral, and anticancer properties, making them valuable in drug discovery and development .
Medicine: The compound and its derivatives are explored for their therapeutic potential. Research has indicated that certain isoquinoline derivatives can act as enzyme inhibitors, receptor antagonists, and modulators of biological pathways, offering potential treatments for various diseases .
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, polymers, and electronic materials.
Mecanismo De Acción
The mechanism of action of 7-Methoxy-1,2-dimethyl-3,4-dioxo-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biological processes. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparación Con Compuestos Similares
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound shares a similar core structure but lacks the dioxo and carbonitrile groups.
1,2,3,4-Tetrahydroisoquinoline: A simpler analog without the methoxy, methyl, dioxo, and carbonitrile groups.
7-Methoxy-1,2,3,4-tetrahydroisoquinoline: Similar to the target compound but without the dioxo and carbonitrile groups.
Uniqueness: The presence of the methoxy, methyl, dioxo, and carbonitrile groups in 7-Methoxy-1,2-dimethyl-3,4-dioxo-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile imparts unique chemical properties and reactivity. These functional groups enhance its potential for diverse chemical reactions and applications in various fields, distinguishing it from other similar compounds .
Propiedades
Número CAS |
87486-29-1 |
|---|---|
Fórmula molecular |
C13H12N2O3 |
Peso molecular |
244.25 g/mol |
Nombre IUPAC |
7-methoxy-1,2-dimethyl-3,4-dioxoisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C13H12N2O3/c1-13(7-14)10-6-8(18-3)4-5-9(10)11(16)12(17)15(13)2/h4-6H,1-3H3 |
Clave InChI |
GIJQKJVVXCTEGX-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(C=CC(=C2)OC)C(=O)C(=O)N1C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Difluoromethyl)-7-mercaptobenzo[d]oxazole](/img/structure/B12898539.png)
![2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)amino]ethan-1-ol](/img/structure/B12898543.png)
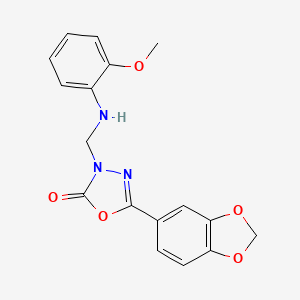
![3-Mesityl-4,5,6,7-tetrahydrocycloocta[d]isoxazole](/img/structure/B12898556.png)

![2-[(4S)-4-(Propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]aniline](/img/structure/B12898564.png)

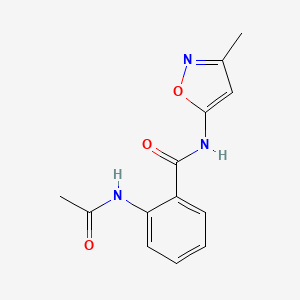
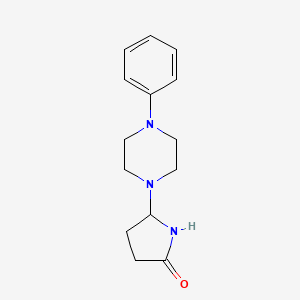
![2-[6-(Ethanesulfonyl)pyridazin-3-yl]-N-methylhydrazine-1-carbothioamide](/img/structure/B12898580.png)
